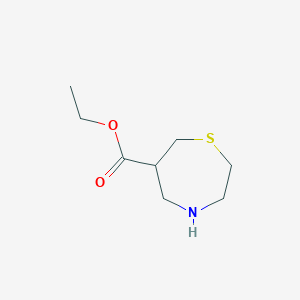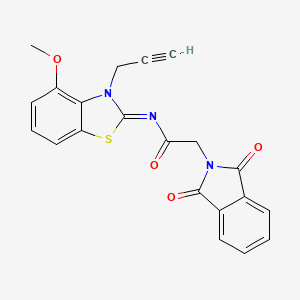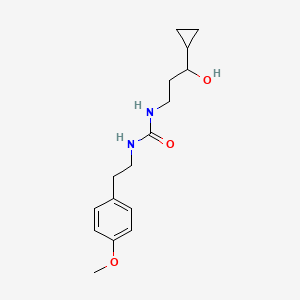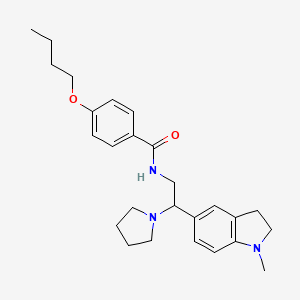
Ethyl 1,4-thiazepane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4-thiazepane-6-carboxylate (ETC) is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. ETC belongs to the thiazepane family and is a cyclic amine with a five-membered ring containing a sulfur and a nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-thiazepane-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. Ethyl 1,4-thiazepane-6-carboxylate has also been investigated for its potential use as a chiral building block in organic synthesis. In addition, Ethyl 1,4-thiazepane-6-carboxylate has been used as a ligand in coordination chemistry, and its metal complexes have been studied for their catalytic properties.
Wirkmechanismus
The mechanism of action of Ethyl 1,4-thiazepane-6-carboxylate is not fully understood, but it is believed to involve the interaction of Ethyl 1,4-thiazepane-6-carboxylate with biological targets, such as enzymes and receptors. Ethyl 1,4-thiazepane-6-carboxylate has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Ethyl 1,4-thiazepane-6-carboxylate has also been reported to interact with certain receptors, such as the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Ethyl 1,4-thiazepane-6-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 1,4-thiazepane-6-carboxylate has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, Ethyl 1,4-thiazepane-6-carboxylate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1,4-thiazepane-6-carboxylate has several advantages for lab experiments, including its easy synthesis and availability, low toxicity, and diverse biological activities. However, Ethyl 1,4-thiazepane-6-carboxylate also has some limitations, including its low solubility in water, which can limit its use in aqueous environments. In addition, the mechanism of action of Ethyl 1,4-thiazepane-6-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1,4-thiazepane-6-carboxylate. One direction is to investigate its potential use as a chiral building block in organic synthesis. Another direction is to study the structure-activity relationship of Ethyl 1,4-thiazepane-6-carboxylate and its derivatives to gain a better understanding of their biological activities. In addition, the development of Ethyl 1,4-thiazepane-6-carboxylate-based materials with specific properties, such as conductivity and catalytic activity, is another potential direction for future research.
Conclusion:
In conclusion, Ethyl 1,4-thiazepane-6-carboxylate is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 1,4-thiazepane-6-carboxylate and its derivatives for various applications.
Synthesemethoden
The synthesis of Ethyl 1,4-thiazepane-6-carboxylate involves the reaction of ethyl 3-mercapto-2-methylpropanoate with ethylenediamine. The reaction proceeds through a cyclization process, resulting in the formation of Ethyl 1,4-thiazepane-6-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Eigenschaften
IUPAC Name |
ethyl 1,4-thiazepane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-8(10)7-5-9-3-4-12-6-7/h7,9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMLTQLMRQGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCSC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)
![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)

![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)
![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)
![Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2368978.png)
![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)
![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)
